Regioselectivity: Enhanced 4-Product Formation vs. Methanesulfonyl Chloride
In the Zn-exchanged zeolite-catalyzed sulfonylation of substituted benzenes, benzenesulfonyl chloride demonstrates enhanced selectivity for the 4-substituted product compared to methanesulfonyl chloride. While methanesulfonyl chloride yields similar selectivities for 2- and 4-products, benzenesulfonyl chloride favors the 4-position [1]. This regioselectivity is critical for achieving desired isomeric purity in pharmaceutical intermediate synthesis.
| Evidence Dimension | Regioselectivity in sulfonylation of substituted benzenes |
|---|---|
| Target Compound Data | Enhanced selectivity to the 4-product |
| Comparator Or Baseline | Methanesulfonyl chloride gives similar selectivities for 2- and 4-products |
| Quantified Difference | Not explicitly quantified; qualitative selectivity advantage |
| Conditions | Zn-exchanged zeolite catalysts (ZSM-5, Y, β) |
Why This Matters
This selectivity advantage enables more efficient synthesis of specific regioisomers, reducing purification costs and improving yield of desired intermediates.
- [1] Sulfonylation of substituted benzenes using Zn-exchanged zeolites. J. Mol. Catal. A: Chem. 2002, 178, 205-209. View Source
